N-(2,6-dichlorophenyl)-N-methyl-2-pyridin-3-ylacetamide
Description
N-(2,6-dichlorophenyl)-N-methyl-2-pyridin-3-ylacetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a dichlorophenyl group, a methyl group, and a pyridinyl group attached to an acetamide backbone
Properties
IUPAC Name |
N-(2,6-dichlorophenyl)-N-methyl-2-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c1-18(14-11(15)5-2-6-12(14)16)13(19)8-10-4-3-7-17-9-10/h2-7,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYGNAUZAAIXJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC=C1Cl)Cl)C(=O)CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichlorophenyl)-N-methyl-2-pyridin-3-ylacetamide typically involves the reaction of 2,6-dichloroaniline with methyl 2-pyridylacetate in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography. The overall reaction can be represented as follows:
2,6-dichloroaniline+methyl 2-pyridylacetatebase, refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dichlorophenyl)-N-methyl-2-pyridin-3-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,6-dichlorophenyl)-N-methyl-2-pyridin-3-ylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic drugs.
Materials Science: The compound is studied for its potential use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study the interactions of small molecules with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(2,6-dichlorophenyl)-N-methyl-2-pyridin-3-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dichlorophenyl)-N-phenylacetamide: Similar structure but with a phenyl group instead of a pyridinyl group.
N-(2,6-dichlorophenyl)-N-methylacetamide: Lacks the pyridinyl group.
N-(2,6-dichlorophenyl)-N-methyl-2-pyridinylcarboxamide: Contains a carboxamide group instead of an acetamide group.
Uniqueness
N-(2,6-dichlorophenyl)-N-methyl-2-pyridin-3-ylacetamide is unique due to the presence of both dichlorophenyl and pyridinyl groups, which confer specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
